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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that serves as a

fundamental building block and reagent in organic synthesis. Its unique steric and electronic

properties, arising from the three phenyl rings attached to a central carbinol carbon, make it a

versatile compound in various chemical transformations. This technical guide provides a

comprehensive overview of the physical and chemical properties of triphenylcarbinol, detailed

experimental protocols for its synthesis and purification, and visualizations of key reaction

pathways. The information presented herein is intended to be a valuable resource for

researchers, scientists, and professionals involved in drug development and other areas of

chemical science.

Physical Properties of Triphenylcarbinol
Triphenylcarbinol is a white crystalline solid at room temperature.[1][2] It is generally insoluble

in water and petroleum ether but exhibits good solubility in organic solvents such as ethanol,

diethyl ether, and benzene.[1][2]
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Property Value Reference

Molecular Formula C₁₉H₁₆O [1][3]

Molar Mass 260.33 g/mol [1]

Appearance White crystalline solid [1]

Melting Point 160-163 °C [1][4]

Boiling Point 360-380 °C [1][4]

Density 1.199 g/cm³ [1]

Solubility in Water Insoluble [1][2]

Solubility in Ethanol Soluble [1]

Solubility in Diethyl Ether Soluble [1]

Solubility in Benzene Soluble [1]

Solubility in Petroleum Ether Insoluble [1]

Chemical Properties and Reactivity
The chemical behavior of triphenylcarbinol is largely dictated by the tertiary alcohol functional

group and the steric hindrance imposed by the three bulky phenyl groups.

A hallmark reaction of triphenylcarbinol is its reaction with strong acids to form the stable

triphenylmethyl carbocation, also known as the trityl cation.[1][2] This carbocation is intensely

colored, typically appearing yellow, due to the extensive resonance stabilization across the

three phenyl rings.[1][2]

The steric bulk of the phenyl groups prevents some typical alcohol reactions. For instance,

triphenylcarbinol does not readily undergo esterification with acyl chlorides under standard

conditions. Instead, it reacts to form triphenylmethyl chloride (trityl chloride).[1]

Spectroscopic Data
The structural features of triphenylcarbinol give rise to characteristic spectroscopic

signatures.
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Spectroscopic Data Description

¹H NMR (in CDCl₃)

The aromatic protons typically appear as a

multiplet in the range of δ 7.2-7.3 ppm. The

hydroxyl proton signal is often observed as a

broad singlet.

¹³C NMR (in CDCl₃)

The spectrum shows distinct signals for the

carbinol carbon (around 82 ppm) and the

aromatic carbons. The ipso-carbon (the carbon

attached to the hydroxyl group) appears around

147 ppm, while the other aromatic carbons are

found in the 127-128 ppm region.

Infrared (IR)

A broad absorption band in the region of 3400-

3600 cm⁻¹ is characteristic of the O-H stretching

vibration of the alcohol. Strong absorptions

corresponding to C-H stretching of the aromatic

rings are observed around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic rings

appear in the 1440-1600 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) is observed at m/z

= 260. Common fragmentation patterns include

the loss of a water molecule (M-18) and the

formation of the stable trityl cation (m/z = 243)

through the loss of a hydroxyl radical.

UV-Vis

In a non-polar solvent, triphenylcarbinol exhibits

absorption maxima in the ultraviolet region,

characteristic of the phenyl chromophores.

Experimental Protocols
Synthesis of Triphenylcarbinol via Grignard Reaction
Triphenylcarbinol can be synthesized through the reaction of a Grignard reagent,

phenylmagnesium bromide, with either methyl benzoate or benzophenone.

Method 1: Synthesis from Methyl Benzoate
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This method involves the reaction of two equivalents of phenylmagnesium bromide with one

equivalent of methyl benzoate.

Experimental Workflow: Synthesis from Methyl Benzoate

Grignard Reagent Formation

Reaction with Ester

Work-up and Purification
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Caption: Workflow for the synthesis of triphenylcarbinol from methyl benzoate.

Detailed Protocol:

Preparation of Phenylmagnesium Bromide (Grignard Reagent):
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All glassware must be oven-dried to be completely free of moisture.

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place

magnesium turnings.

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium

turnings. The reaction is initiated, often with gentle warming or the addition of a small

crystal of iodine.

Once the reaction starts, the remaining bromobenzene solution is added at a rate that

maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an

additional 30 minutes to ensure complete formation of the Grignard reagent.

Reaction with Methyl Benzoate:

A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly

prepared phenylmagnesium bromide solution.

The reaction is exothermic and the addition rate should be controlled to maintain a gentle

reflux.

After the addition is complete, the reaction mixture is refluxed for another 30 minutes.

Work-up and Isolation:

The reaction mixture is cooled in an ice bath and then slowly poured into a mixture of ice

and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to quench the reaction and

protonate the alkoxide.

The organic layer is separated using a separatory funnel. The aqueous layer is extracted

with diethyl ether to recover any dissolved product.

The combined organic layers are washed with water, a sodium bicarbonate solution (to

neutralize any remaining acid), and finally with brine.

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate

or magnesium sulfate).
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Purification:

The drying agent is removed by filtration, and the solvent is evaporated under reduced

pressure to yield the crude triphenylcarbinol.

The crude product is purified by recrystallization from a suitable solvent, such as ethanol

or a mixture of diethyl ether and petroleum ether.

Method 2: Synthesis from Benzophenone

This method involves the reaction of one equivalent of phenylmagnesium bromide with one

equivalent of benzophenone.

Detailed Protocol:

Preparation of Phenylmagnesium Bromide: This step is identical to the protocol described in

Method 1.

Reaction with Benzophenone:

A solution of benzophenone in anhydrous diethyl ether is added dropwise to the Grignard

reagent.

The reaction is exothermic and should be controlled by the rate of addition.

After the addition is complete, the mixture is typically stirred for an additional 30-60

minutes at room temperature or with gentle refluxing.

Work-up, Isolation, and Purification: These steps are identical to those described in Method

1.

Key Chemical Reaction: Formation of the Trityl Cation
This reaction is a characteristic test for triphenylcarbinol and demonstrates the stability of the

resulting carbocation.

Reaction Diagram: Formation of Trityl Cation
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Caption: Reaction of triphenylcarbinol with a strong acid to form the trityl cation.

Conclusion
Triphenylcarbinol is a compound of significant interest in organic chemistry due to its distinct

physical and chemical properties. Its synthesis via the Grignard reaction is a classic and robust

method, and its reactivity provides a gateway to the formation of the stable trityl cation, a

species of considerable synthetic and theoretical importance. The data and protocols

presented in this guide are intended to equip researchers and professionals with the necessary

information for the effective handling, synthesis, and application of triphenylcarbinol in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b194598#physical-and-chemical-properties-of-
triphenylcarbinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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